2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Catalog No.
S2902015
CAS No.
2195951-73-4
M.F
C20H24N8O
M. Wt
392.467
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperi...

CAS Number

2195951-73-4

Product Name

2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

IUPAC Name

2-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one

Molecular Formula

C20H24N8O

Molecular Weight

392.467

InChI

InChI=1S/C20H24N8O/c1-14-10-18(24-20(23-14)16-2-3-16)26-8-6-15(7-9-26)11-27-19(29)5-4-17(25-27)28-13-21-12-22-28/h4-5,10,12-13,15-16H,2-3,6-9,11H2,1H3

InChI Key

RRGYUUNLTSQALC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5

solubility

not available

The compound 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by its unique structural features. It consists of multiple functional groups, including a pyrimidine ring, a piperidine ring, and a triazole moiety. The molecular formula is C20H24N8OC_{20}H_{24}N_{8}O with a molecular weight of approximately 392.47 g/mol. The compound is identified by the CAS number 2195951-73-4 and is primarily utilized in research settings.

Typical for organic molecules with multiple functional groups:

  • Oxidation: Can introduce oxygen-containing functional groups.
  • Reduction: Can remove oxygen-containing groups or reduce double bonds.
  • Substitution Reactions: Involves the replacement of one functional group with another.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions and reagents will dictate the products formed from these reactions.

The synthesis of 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves several key steps:

  • Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions starting from appropriate precursors.
  • Piperidine Substitution: Involves the use of piperidine derivatives to introduce the piperidine ring into the structure.
  • Triazole Formation: This step typically involves coupling reactions that form the triazole moiety.
  • Dihydropyridazine Formation: The final step may involve cyclization or condensation reactions to form the dihydropyridazine core.

These steps are usually optimized for yield and purity in laboratory settings.

The compound is primarily intended for research purposes and may have applications in:

  • Medicinal Chemistry: As a potential lead compound for further drug development.
  • Biological Studies: To explore interactions with specific biological targets or pathways.
  • Material Science: As a building block for synthesizing more complex materials.

Due to its structural complexity, it may serve as a valuable tool in various fields of scientific research.

Interaction studies involving this compound would typically focus on its binding affinity to specific receptors or enzymes. These studies can help elucidate the mechanism of action and potential therapeutic applications. Preliminary data may suggest interactions with kinases or other proteins involved in cellular signaling pathways.

Several compounds share structural similarities with 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, including:

Compound NameMolecular FormulaKey Features
N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amineC19H25N5C_{19}H_{25}N_{5}Contains piperidine and pyrimidine; potential biological activity
3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxyquinazolin-4-oneC23H27N5O2C_{23}H_{27}N_{5}O_{2}Features quinazolinone structure; studied for anti-cancer properties
3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxyquinazolinoneC23H27N5O2C_{23}H_{27}N_{5}O_{2}Similar structural motifs; potential therapeutic applications

Uniqueness

The uniqueness of 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one lies in its combination of multiple heterocyclic rings (pyrimidine, piperidine, triazole) which may confer distinct biological activities not found in other similar compounds. Its intricate structure allows for diverse interactions within biological systems, making it a candidate for further research into therapeutic applications.

XLogP3

1.8

Dates

Last modified: 08-17-2023

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